4-Ethyl-1,2,4-triazole
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Overview
Description
4-Ethyl-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
4-Ethyl-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds. The primary targets of 1,2,4-triazole derivatives are often enzymes and receptors in biological systems . These compounds are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The 1,2,4-triazole ring in the structure of this compound can interact with the amino acids present in the active site of its target proteins . This interaction can lead to changes in the function of the target proteins, affecting the biological processes they are involved in .
Biochemical Pathways
This compound, like other 1,2,4-triazole derivatives, can affect various biochemical pathways. The specific pathways affected depend on the specific targets of the compound. For example, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes . This inhibition disrupts the fungal membranes, leading to the antifungal activity of these compounds .
Result of Action
The result of the action of this compound at the molecular and cellular level depends on its specific targets and the biochemical pathways it affects. For instance, if this compound targets enzymes involved in ergosterol biosynthesis, it could lead to disruption of fungal membranes, resulting in antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,4-triazole typically involves the reaction of ethyl hydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring . Another common method involves the cyclization of ethyl hydrazine with ethyl formate in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,2,4-triazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products:
Oxidation: Triazole N-oxides
Reduction: Corresponding amines
Substitution: Various substituted triazoles depending on the reagents used
Scientific Research Applications
4-Ethyl-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
1,2,4-Triazole: The parent compound of 4-Ethyl-1,2,4-triazole, which lacks the ethyl substituent.
3,5-Dimethyl-1,2,4-triazole: A derivative with two methyl groups, exhibiting different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s solubility, reactivity, and ability to interact with biological targets .
Properties
IUPAC Name |
4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-7-3-5-6-4-7/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZNTDWFMFOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 1,2,4-triazole and pyrazole in medicinal chemistry?
A1: Both 1,2,4-triazole and pyrazole are considered important pharmacophores in medicinal chemistry. [] These structures are associated with a wide range of biological activities, making them attractive building blocks for drug discovery.
Q2: How does the structure of 4-Ethyl-1,2,4-triazole contribute to its coordination chemistry?
A2: this compound can act as a bridging bidentate or a non-bridging tridentate ligand in coordination compounds with transition metals. [, ] This versatility allows for the formation of diverse structures, including binuclear and polynuclear complexes.
Q3: Can you provide an example of how this compound is incorporated into more complex molecules with potential pharmacological activity?
A3: Researchers have synthesized a series of S-alkyl derivatives of 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol. [] These compounds, incorporating both the 1,2,4-triazole and pyrazole moieties, were designed for their potential biological activity and investigated using molecular docking studies.
Q4: What insights did the molecular docking studies of the S-alkyl derivatives provide?
A4: Molecular docking simulations indicated that the synthesized S-alkyl derivatives might interact with enzymes such as anaplastic lymphoma kinase (ALK), lanosterol 14-alpha demethylase, and cyclooxygenase-1 (COX-1). [] These findings suggest potential applications in targeting these enzymes for therapeutic purposes.
Q5: What is the influence of substituents on the acidity of 1,2,4-triazole-3-thio(sulfo)acetic acids?
A5: Studies have shown that the presence and nature of substituents on the 1,2,4-triazole ring, particularly at the fifth carbon atom and the N4 nitrogen, significantly impact the acidity of 1,2,4-triazole-3-thio(sulfo)acetic acids. [] Additionally, the oxidation state of the sulfur atom also plays a role in determining acidity.
Q6: Can you elaborate on the findings regarding the relationship between the structure and diuretic activity of 1,2,4-triazole derivatives?
A6: Research focusing on 1,2,4-triazole derivatives with a 5-bromofuran-2-yl substituent at the C5 position of the 1,2,4-triazole ring investigated their diuretic potential. [] This study highlighted the impact of specific structural modifications on the diuretic activity of these compounds.
Q7: Which compound exhibited notable diuretic activity in the study on 1,2,4-triazole derivatives?
A7: Among the tested compounds, morpholinium 2-((5-bromofuran-2-yl)-4-ethyl-1,2,4-triazole-3-ylthio)acetate demonstrated the most significant diuretic activity. []
Q8: Have any studies explored the anti-inflammatory potential of 1,2,4-triazole derivatives?
A8: Yes, investigations into the anti-inflammatory activity of 5-thio derivatives of 3-(5-bromofuran-2-yl)-4-ethyl-(4H)-1,2,4-triazole have been conducted. [] The study aimed to identify safer and potentially more effective alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Q9: What were the key findings of the anti-inflammatory study?
A9: The potassium salt of 2-(4-ethyl-5-(5-bromofuran-2-yl)-1,2,4-triazole-3-ylthio)acetic acid showed substantial anti-inflammatory activity, even surpassing the reference drug diclofenac in its ability to suppress edema formation in rats. []
Q10: Did the study identify any structure-activity relationships regarding the anti-inflammatory effects?
A10: The research revealed that substituting the bromine atom with a dimethylamino group at a specific position in the molecule led to enhanced anti-inflammatory activity. [] Furthermore, variations in the type of ammonium salt used in the compounds influenced the inflammatory response.
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